
Thiocyanate, fluorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanate, fluorine is a compound that combines the thiocyanate ion (SCN⁻) with fluorine Thiocyanate is a pseudohalide, meaning it shares similar chemical properties with halides like chloride and bromide Fluorine, on the other hand, is the most electronegative element and is known for its high reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiocyanate compounds can be synthesized through various methods. One common method involves the reaction of elemental sulfur or thiosulfate with cyanide. For instance, ammonium thiocyanate can be prepared by reacting carbon disulfide with ammonia . Another method involves the use of diethylaminosulfur trifluoride (DAST) and the Ruppert–Prakash reagent (TMSCF3) to introduce the thiocyanate group onto aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of thiocyanate compounds often involves large-scale reactions using readily available precursors. For example, the reaction of thiosulfate with cyanide in aqueous media is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thiocyanate, fluorine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thiocyanate can produce hydrogen sulfate and cyanate, depending on the pH of the reaction medium .
Common Reagents and Conditions: Common reagents used in reactions involving thiocyanate include acids, bases, and oxidizing agents. For instance, the reaction of thiocyanate with ferric chloride in acidic conditions produces a blood-red complex, which is used as a qualitative test for iron(III) ions .
Major Products: The major products formed from reactions involving thiocyanate depend on the specific reaction conditions. For example, the reaction of thiocyanate with ammonia produces ammonium thiocyanate, while its reaction with ferric chloride produces a ferric thiocyanate complex .
Applications De Recherche Scientifique
Thiocyanate, fluorine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various sulfur-containing compounds . In biology, thiocyanate is known to play a role in the biosynthesis of hypothiocyanite, an important component of the human host defense system . In medicine, thiocyanate has been studied for its potential use in the treatment of hypertension, although its use has declined due to associated toxicity . In industry, thiocyanate-based electrolytes are used in the construction of high-performance supercapacitors .
Mécanisme D'action
Thiocyanate is similar to other pseudohalides, such as cyanide and azide, in that it forms compounds similar to those of halide ions . thiocyanate is unique in its ability to act as a nucleophile at both the sulfur and nitrogen atoms, whereas cyanide and azide typically act at a single site. Additionally, thiocyanate’s role in biological systems, particularly in the biosynthesis of hypothiocyanite, sets it apart from other pseudohalides .
Comparaison Avec Des Composés Similaires
- Cyanide (CN⁻)
- Azide (N₃⁻)
- Halides (Cl⁻, Br⁻, I⁻)
Propriétés
Numéro CAS |
82153-75-1 |
|---|---|
Formule moléculaire |
CFNS |
Poids moléculaire |
77.08 g/mol |
Nom IUPAC |
fluoro thiocyanate |
InChI |
InChI=1S/CFNS/c2-4-1-3 |
Clé InChI |
JAIDNXCWLNECBZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
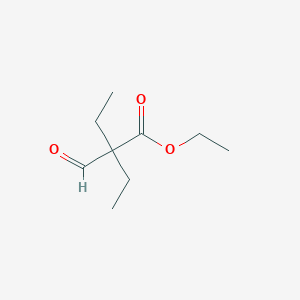
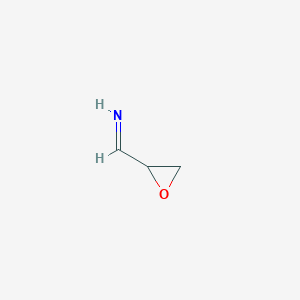
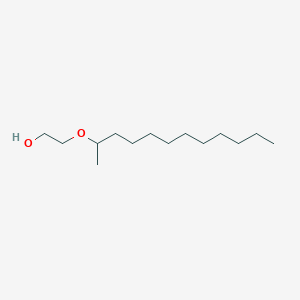
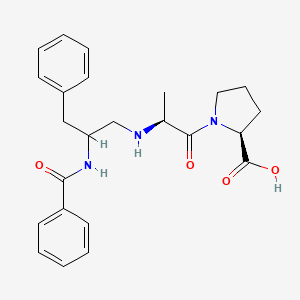
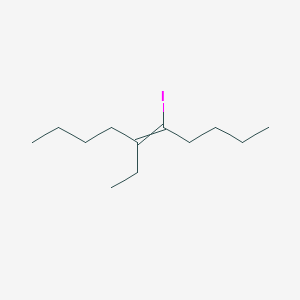

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)

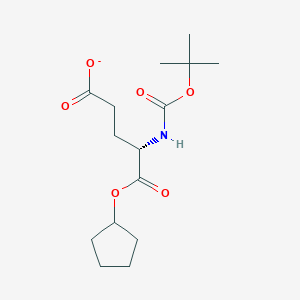
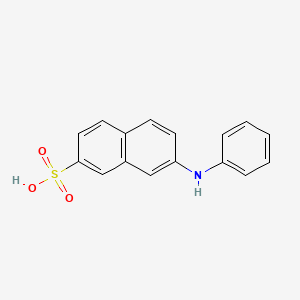

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
